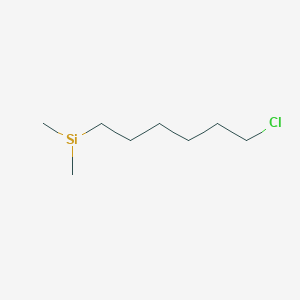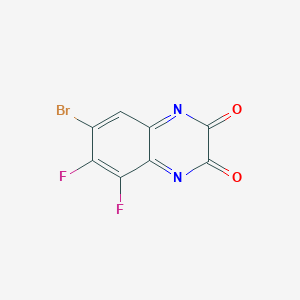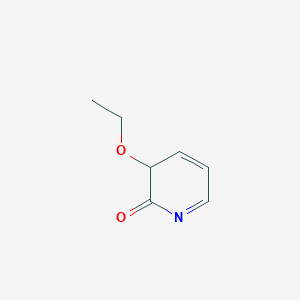
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine is a heterocyclic compound that features a pyrazolidine ring fused with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce any unsaturated bonds present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH₂Cl₂)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃)
Major Products
Oxidation: N-oxide derivatives
Reduction: Saturated pyrazolidine derivatives
Substitution: Alkylated pyridine derivatives
Scientific Research Applications
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
3(5)-Aminopyrazoles: These compounds have an amine group at the 3 or 5 position of the pyrazole ring and exhibit similar reactivity.
Uniqueness
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine is unique due to its dual pyridine rings fused with a pyrazolidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3-(5-pyridin-3-ylpyrazolidin-3-yl)pyridine |
InChI |
InChI=1S/C13H14N4/c1-3-10(8-14-5-1)12-7-13(17-16-12)11-4-2-6-15-9-11/h1-6,8-9,12-13,16-17H,7H2 |
InChI Key |
DEUQQMDIMCZYID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CN=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12343293.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate](/img/structure/B12343301.png)


![(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B12343314.png)


![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)

![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)



![Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium](/img/structure/B12343380.png)
